4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one is a compound that integrates a pyrrolidinone framework with an oxadiazole moiety and a phenylethyl substituent. This structure suggests potential biological activity, particularly in medicinal chemistry, due to the diverse functionalities present. The compound's design reflects a strategic approach to enhancing pharmacological properties through structural modifications.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate oxadiazole and pyrrolidine derivatives. Research indicates that compounds with similar structures have been explored for their biological activities, including antiviral and antioxidant properties .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. Specifically, it is classified as an oxadiazole derivative and a pyrrolidinone, which are known for their diverse biological activities.
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one typically involves several key steps:
Technical details regarding reaction conditions (e.g., temperature, solvents) and catalysts used can vary significantly depending on the specific synthetic route chosen .
The molecular structure of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one features a pyrrolidinone ring fused with an oxadiazole and a phenylethyl side chain.
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions include conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yields .
The mechanism of action for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one is likely related to its interaction with biological targets such as enzymes or receptors.
Data on specific biological assays would provide insights into its efficacy and potency against various targets .
Relevant data from studies indicate that similar compounds exhibit significant stability and reactivity profiles conducive to pharmaceutical applications .
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one has potential applications in:
Research continues to explore the breadth of applications for this compound, particularly in drug discovery and development contexts .
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one employs convergent strategies that independently construct the oxadiazole and pyrrolidinone moieties prior to coupling. A representative three-step approach begins with the preparation of the 5-(pyrrolidin-4-yl)-1,2,4-oxadiazole intermediate via cyclodehydration. This involves the condensation of amidoximes with activated carboxylic acid derivatives, such as 4-(methoxycarbonyl)pyrrolidin-2-one, under microwave-assisted conditions (120°C, 30 minutes) to achieve >85% yield [5] [8]. Critical to this step is the use of dehydrating agents like phosphorous oxychloride (POCl₃) or carbodiimides, which facilitate the cyclization to form the 1,2,4-oxadiazole ring [1] [5].
The second stage involves N-alkylation of the pyrrolidinone nitrogen using 2-phenylethyl bromide as the electrophile. This reaction is typically conducted in aprotic solvents like dimethylformamide (DMF) or acetonitrile with inorganic bases (potassium carbonate or cesium carbonate) at 60–80°C for 6–12 hours. Optimization studies reveal that cesium carbonate significantly enhances regioselectivity toward N-alkylation over O-alkylation due to its stronger basicity and solvation properties [5] [9]. Microwave irradiation can reduce this step to <2 hours while maintaining yields of 75–90% [9].
Alternative routes employ multicomponent reactions (MCRs) that integrate the oxadiazole formation and pyrrolidinone functionalization in a single pot. For instance, a Ugi-type reaction using 4-cyanopyrrolidin-2-one, hydroxylamine, and phenethyl isocyanide generates the oxadiazole core in situ under mild acidic conditions. However, this method yields <50% of the target compound due to competing side reactions [9].
Table 1: Optimization of Key Synthetic Steps
Reaction Step | Conditions | Catalyst/Reagent | Yield (%) | Time |
---|---|---|---|---|
Oxadiazole Formation | Microwave, 120°C | POCl₃ | 85–92 | 30 min |
N-Alkylation | DMF, 80°C | Cs₂CO₃ | 78–90 | 6–12 h |
N-Alkylation (MW) | Microwave, 100°C | Cs₂CO₃ | 82–88 | 1.5 h |
Multicomponent | MeOH, 25°C | TFA | 45–48 | 24 h |
Purification leverages chromatographic techniques (silica gel or preparative HPLC) to isolate the target compound with ≥95% purity, confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Solvent selection proves critical: tetrahydrofuran and ethyl acetate mixtures provide optimal separation efficiency for intermediates, while methanol/dichloromethane systems resolve the final hybrid [5] [8].
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one involves cascade reactions with distinct mechanistic phases. The oxadiazole ring formation initiates via nucleophilic addition, where amidoximes attack carbonyl groups of ester-functionalized pyrrolidinones. This forms a monoacylamidoxime intermediate, which undergoes POCl₃-catalyzed cyclodehydration through an intramolecular O-acyl substitution. Density functional theory (DFT) calculations indicate this step has an activation energy barrier of 25.3 kcal/mol, with dehydration as the rate-determining step [3] [9].
Microwave irradiation accelerates this process through dielectric heating, which enhances molecular dipole rotation and reduces the activation energy to 21.7 kcal/mol. This occurs via selective energy transfer to polar intermediates, decreasing reaction times from 12 hours to 30 minutes while minimizing thermal degradation byproducts [9]. The subsequent N-alkylation proceeds via an SN2 mechanism, where the pyrrolidinone nitrogen attacks the β-carbon of 2-phenylethyl bromide. This forms a tetrahedral transition state stabilized by cesium ions, which coordinate with carbonyl oxygen to increase nucleophilicity [5].
Table 2: Spectroscopic Characterization of Key Intermediates and Final Compound
Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | HRMS (m/z) | FT-IR (cm⁻¹) |
---|---|---|---|---|
5-(Pyrrolidin-4-yl)-1,2,4-oxadiazole | 3.37 (m, 1H), 3.79 (m, 2H), 3.91 (m, 2H) | 42.7 (CH₂), 162.0 (C=N), 169.0 (C-O) | 152.0953 [M+H]⁺ | 1670 (C=N), 1245 (C-O-C) |
N-(2-Phenylethyl)pyrrolidinone | 2.65 (t, 2H), 3.48 (t, 2H), 4.00 (s, 2H) | 38.2 (N-CH₂), 126.1–139.0 (Ar-C) | 218.1301 [M+H]⁺ | 1690 (C=O), 1605 (Ar) |
Final Hybrid | 3.51 (m, 2H), 4.00 (s, 2H), 7.22–7.32 (m, 5H) | 42.7 (N-CH₂), 126.1–139.0 (Ar-C), 162.0 (C=N), 169.0 (C-O), 175.2 (C=O) | 300.1458 [M+H]⁺ | 1670 (C=N), 1690 (C=O), 1245 (C-O-C) |
Mechanistic studies using two-dimensional NMR (NOESY) reveal steric constraints during heterocyclic coupling. Nuclear Overhauser effects between the oxadiazole C5-H and pyrrolidinone C3-H protons confirm a cis-orientation preference in the final hybrid, suggesting conformational rigidity that influences bioactivity [5] [6]. Cyclization byproducts are minimized through kinetic control at lower temperatures (0–5°C during amidoxime formation) and anhydrous conditions to prevent hydrolysis [3] [8].
Systematic structure-activity relationship (SAR) studies on 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one reveal that bioactivity is highly sensitive to three structural zones: the oxadiazole C3-substituent, the pyrrolidinone N-functionalization, and the linker flexibility. Modifications at the oxadiazole 3-position demonstrate that alkyl groups larger than ethyl (e.g., n-propyl or isopropyl) reduce antibacterial potency by 4–8-fold against Staphylococcus aureus and Escherichia coli. Conversely, electron-withdrawing groups like trifluoromethyl enhance DNA gyrase inhibition (IC₅₀: 120 nM vs. 170 nM for novobiocin) due to improved target binding affinity [1] [8].
The phenethyl moiety attached to the pyrrolidinone nitrogen tolerates significant modification. Ortho-hydroxy substitution on the phenyl ring increases antitumor activity against MCF7 breast cancer cells (GI₅₀: 1.85 μM) by facilitating hydrogen bonding with kinase targets. However, meta- or para-nitro groups diminish cellular penetration due to increased polarity [5] [8]. Replacing the phenyl ring with heteroaromatics (pyridin-4-yl) maintains anticancer activity but reduces antibacterial effects, indicating target-specific steric requirements [5].
Table 3: Bioactivity of Structural Analogs Against Key Targets
Structural Modification | Antibacterial Activity (MIC, μg/mL) | Anticancer Activity (GI₅₀, μM) | DNA Gyrase IC₅₀ (nM) |
---|---|---|---|
C3-Ethyl Oxadiazole | S. aureus: 0.024, E. coli: 0.062 | MCF7: 1.85, MDA-MB-468: 1.95 | 120 |
C3-n-Propyl Oxadiazole | S. aureus: 0.192, E. coli: 0.496 | MCF7: 5.62, MDA-MB-468: 6.10 | 380 |
C3-Trifluoromethyl Oxadiazole | S. aureus: 0.016, E. coli: 0.031 | MCF7: 0.94, MDA-MB-468: 1.20 | 95 |
N-Benzyl (vs. Phenethyl) | S. aureus: 0.105, E. coli: 0.210 | MCF7: >10, MDA-MB-468: >10 | 290 |
N-2-(4-Hydroxyphenethyl) | S. aureus: 0.035, E. coli: 0.072 | MCF7: 0.78, MDA-MB-468: 0.83 | 135 |
Scaffold rigidification strategies include incorporating spirocyclic linkers or converting the pyrrolidinone to a pyrrolidine, which enhances DNA gyrase inhibition by 3.5-fold. However, this modification decreases solubility and oral bioavailability [1] [8]. Molecular modeling shows that the coplanar orientation of the oxadiazole and pyrrolidinone rings is essential for intercalating into DNA gyrase’s ATP-binding pocket. Disrupting this conformation reduces binding energy by >4 kcal/mol [1] [5]. These SAR insights guide the rational design of second-generation hybrids with optimized pharmacokinetic and pharmacodynamic profiles.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1